2-(Oxazol-2-YL)acetonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

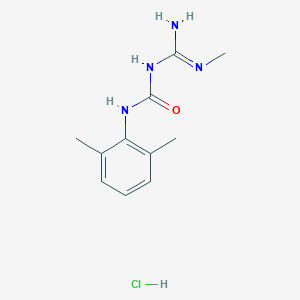

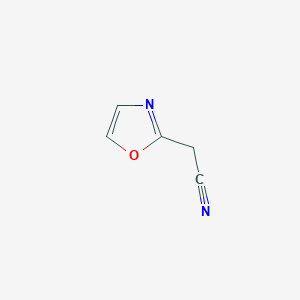

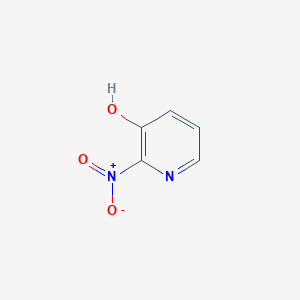

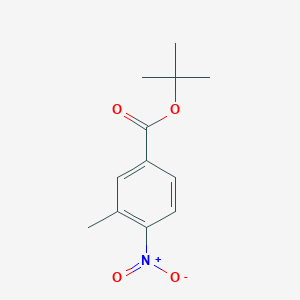

2-(Oxazol-2-YL)acetonitrile is a chemical compound that is used in scientific research for various purposes. This compound has gained significant attention due to its unique properties and potential applications in different fields.

Scientific Research Applications

Polymerization and Copolymerization

2-(Oxazol-2-yl)acetonitrile derivatives are pivotal in the polymerization process. For instance, the living cationic ring-opening polymerizations of various 2-oxazoline derivatives have been performed at high temperatures, yielding well-defined polymers with narrow molecular weight distributions. Such polymerizations benefit from microwave irradiation, enhancing reaction rates and maintaining the livingness of the polymerization, crucial for developing well-defined polymers with precise structural characteristics (Wiesbrock et al., 2005). Additionally, the synthesis of copolymers using 2-oxazoline derivatives under microwave-assisted conditions has been explored, leading to the formation of polymers with varying molecular weight distributions and thermal characteristics (Wiesbrock et al., 2005).

Synthesis of Halogenated Derivatives

The synthesis of halogenated 2-oxazoline derivatives involves highly regioselective halogenation. This process yields halomethyl isomers with high regioselectivity and moderate to good yields, showcasing the efficiency of this methodology (Yamane et al., 2004).

Catalytic Reactions and Rearrangements

In the presence of catalysts, such as indium(III) triflate, 2-oxazoline derivatives undergo smooth reactions like the aza-Piancatelli rearrangement, leading to the formation of compounds like 3,4-dihydro-2H-benzo[b][1,4]thiazine derivatives in good yields and high selectivity (Reddy et al., 2012). Also, ynamides can be transformed into highly substituted oxazoles, showcasing the adaptability of 2-oxazoline derivatives in various organic synthesis reactions (Mallick et al., 2017).

Material Science and Electrochemical Applications

This compound derivatives also find applications in material science. For instance, the electrochemical polymerization of specific 2-oxazoline derivatives has been reported for supercapacitor applications, highlighting their potential in energy storage and electronic devices (Hür et al., 2016). Moreover, the luminescent properties of certain 2-oxazoline-based complexes have been studied, indicating their potential use in optical materials and sensing applications (de Bettencourt-Dias et al., 2007).

Mechanism of Action

Target of Action

2-(Oxazol-2-YL)acetonitrile is a derivative of oxazoline, a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Oxazoline-based compounds are known for their biological activities and have a wide range of applications in pharmaceuticals . .

Mode of Action

It’s known that oxazoline derivatives can interact with various enzymes and receptors via numerous non-covalent interactions . This suggests that this compound might interact with its targets in a similar manner, leading to changes in cellular processes.

Biochemical Pathways

Oxazoline derivatives are known to have various biological properties and are used in many drugs, dyes, and catalysts . This suggests that this compound could potentially affect multiple biochemical pathways, leading to downstream effects.

Pharmacokinetics

In silico adme studies have been conducted on related compounds . These studies can provide insights into the potential bioavailability of this compound.

Result of Action

Given the biological activities associated with oxazoline derivatives , it can be inferred that this compound might have similar effects.

Future Directions

Oxazole-based molecules, including 2-(Oxazol-2-YL)acetonitrile, have been gaining attention from researchers globally, leading them to synthesize diverse oxazole derivatives . These compounds have shown potential in various fields, including pharmaceuticals, industrial chemistry, natural product chemistry, and polymers . Therefore, future research directions may include the development of more biologically active and less toxic derivatives of oxazoles as medicinal agents .

properties

IUPAC Name |

2-(1,3-oxazol-2-yl)acetonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O/c6-2-1-5-7-3-4-8-5/h3-4H,1H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBVNLARDRLKRNJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=N1)CC#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20608764 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

809533-78-6 |

Source

|

| Record name | (1,3-Oxazol-2-yl)acetonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20608764 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1R,2R)-2-Acetylcyclohexyl]acetaldehyde](/img/structure/B127881.png)

![Gal[236Bn]beta(1-4)Glc[236Bn]-beta-MP](/img/structure/B127889.png)